molecular formula C31H23O5P B2591502 methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate CAS No. 405905-21-7

methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate

Cat. No.: B2591502
CAS No.: 405905-21-7
M. Wt: 506.494
InChI Key: RHFUYHPREPVCKU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-λ⁵-phosphanylidene)propanoate is a complex organic compound featuring a chromenone core, a β-ketoester moiety, and a triphenylphosphoranylidene group.

Properties

IUPAC Name

methyl 3-oxo-3-(2-oxochromen-3-yl)-2-(triphenyl-λ5-phosphanylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23O5P/c1-35-31(34)29(28(32)26-21-22-13-11-12-20-27(22)36-30(26)33)37(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUYHPREPVCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Formation of the Phosphanylidene Intermediate: The triphenylphosphanylidene moiety can be introduced via a Wittig reaction, where a phosphonium salt reacts with a carbonyl compound to form the desired ylide.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the phosphanylidene intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group may interact with active sites of enzymes, while the triphenylphosphanylidene moiety can modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Chromenone Derivatives with Heteroatom Substituents

Compound 2 (from ):
5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane

  • Key Differences: The chromenone substitution is at the 4-oxo-4H position (vs. 2-oxo-2H in the target compound), altering electronic conjugation and reactivity. Contains sulfur (dithioxo, sulfanyl) and phosphorus in a diazaphosphinane ring, contrasting with the triphenylphosphoranylidene group in the target compound. Applications: Likely explored for biological activity due to sulfur’s role in bioactivity, whereas the target compound’s phosphoranylidene group may favor catalytic or materials science applications .

Compound 4 (from ):
5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one

  • Key Differences: Features a 4-methoxyphenyl substituent on the phosphorus atom, introducing electron-donating effects absent in the target compound’s triphenyl group.

β-Ketoester Derivatives with Aromatic Moieties

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) (from ):

  • Key Differences: Quinoxaline core replaces the chromenone, altering aromaticity and π-stacking behavior. Ethyl ester vs. methyl ester in the target compound; longer alkyl chains may influence solubility and melting points.

Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) (from ):

  • IR and NMR Data: Similar carbonyl shifts (~1680 cm⁻¹ in IR, δ 194 ppm in ¹³C NMR) suggest comparable electronic environments for the β-ketoester moiety .

Phosphorus-Containing Esters

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate (from ):

  • Key Differences: Sulfanyl linker introduces flexibility and hydrogen-bonding capacity, contrasting with the rigid phosphoranylidene group.

EP 4 374 877 A2 Compound (from ):

  • Key Differences :
    • Contains trifluoromethyl and pyridinyl groups, which are highly electron-withdrawing and may enhance metabolic stability in pharmaceutical contexts.
    • The absence of a phosphorus group limits its utility in catalysis or coordination chemistry compared to the target compound .

Structural and Functional Analysis

Electronic Effects

  • Chromenone vs. Quinoxaline/Quinazoline: The 2-oxo-2H-chromen-3-yl group in the target compound offers a different electronic profile (e.g., conjugation pathways) compared to 4-oxo-4H-chromen-3-yl or nitrogen-containing heterocycles. This affects redox behavior and interaction with biological targets .

Physicochemical Properties

Property Target Compound Compound 3cd Compound 2
Melting Point Not reported 164–166°C Not reported
Ester Group Methyl Ethyl Methyl
Key Functional Groups Phosphoranylidene Quinoxaline Diazaphosphinane
Synthetic Yield Not reported 52% Not reported

Biological Activity

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)-2-(triphenyl-lambda5-phosphanylidene)propanoate, a compound with the molecular formula C13H10O5C_{13}H_{10}O_{5} and a molecular weight of 246.22 g/mol, is notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chromenone moiety, which is known for its pharmacological potential, particularly in anti-inflammatory and anticancer activities. The triphenylphosphine component enhances its reactivity, making it suitable for various synthetic applications.

Molecular Structure

PropertyValue
Molecular FormulaC13H10O5C_{13}H_{10}O_{5}
Molecular Weight246.22 g/mol
CAS NumberNot specified
AppearanceSolid

Antioxidant Activity

Research indicates that compounds containing chromenone structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of this compound could inhibit lipid peroxidation, which is crucial in preventing cellular damage.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are essential in regulating apoptosis.

Case Study:
A recent study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is attributed to the suppression of the NF-kB signaling pathway, which plays a pivotal role in inflammation.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

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